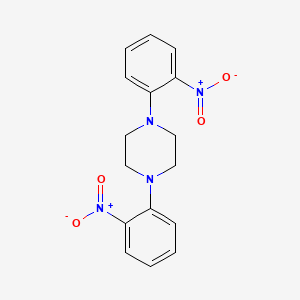

1,4-Bis(2-nitrophenyl)piperazine

Description

Contextualization of Piperazine (B1678402) Core Structures in Chemical Research

The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at opposite positions. This scaffold is considered a "privileged structure" in medicinal chemistry, frequently appearing in biologically active compounds and approved drugs. The versatile basic structure of piperazine allows for the development of new bioactive molecules for a wide range of diseases. nih.govbohrium.com

The prevalence of the piperazine core is attributed to several advantageous physicochemical properties. The two nitrogen atoms can act as hydrogen bond acceptors, and when protonated, as hydrogen bond donors, which facilitates strong interactions with biological targets. nih.gov This feature, combined with a large polar surface area and relative structural rigidity, often leads to improved target affinity and specificity. nih.govbohrium.com Furthermore, the inclusion of a piperazine moiety generally enhances aqueous solubility and oral bioavailability, which are critical absorption, distribution, metabolism, and excretion (ADME) characteristics for drug candidates. nih.gov

The piperazine nucleus is a key component in numerous marketed drugs across various therapeutic areas, including antidepressants, antipsychotics, antihistamines, antifungals, and antibiotics. Its synthetic accessibility and the ease with which it can be modified at its two nitrogen atoms make it a versatile and highly valued building block in the design of new therapeutic agents. nih.govnih.gov

Role of Nitrophenyl Substituents in Molecular Design and Reactivity

The nitrophenyl group is an aromatic phenyl ring substituted with one or more nitro (NO₂) groups. The nitro group is strongly electron-withdrawing, a property that significantly influences the electronic environment and reactivity of the molecule to which it is attached. nih.gov This electronic effect can be crucial in molecular design for several reasons.

In medicinal chemistry, the inclusion of a nitroaromatic group can enhance the binding affinity of a compound to its biological target by creating favorable interactions with specific amino acid residues. nih.gov The electron-rich nature of the nitro group can favor interactions with amino acids such as threonine and glutamine. nih.gov Furthermore, the nitro group can be metabolically reduced within cells to form reactive intermediates. This property is exploited in the design of certain antimicrobial agents and hypoxia-activated prodrugs for cancer therapy, where the low-oxygen environment of tumors facilitates the reduction of the nitro group to a cytotoxic species. nih.govacs.org

From a synthetic chemistry perspective, the electron-withdrawing nature of the nitro group activates the aromatic ring for nucleophilic aromatic substitution (SNAr) reactions. This makes it easier to introduce other functional groups onto the phenyl ring, providing a handle for further molecular modifications.

Evolution of Research on 1,4-Disubstituted Piperazine Analogues

Research into 1,4-disubstituted piperazine analogues has been a dynamic area of organic and medicinal chemistry. These compounds, where both nitrogen atoms of the piperazine core are functionalized, offer a three-dimensional diversity that is highly attractive for drug discovery. By varying the substituents at the N1 and N4 positions, chemists can fine-tune the steric, electronic, and pharmacokinetic properties of the molecule to optimize its biological activity. koreascience.krresearchgate.net

The synthesis of these analogues has evolved significantly. Classic strategies often rely on the stepwise N-alkylation or N-arylation of a pre-existing piperazine ring. researchgate.net These methods include nucleophilic substitution on alkyl halides and reductive amination. nih.gov More advanced methods, such as the Buchwald-Hartwig amination, have become crucial for forming the carbon-nitrogen bonds required to attach aryl groups to the piperazine nitrogens. nih.gov

Another innovative approach involves the in situ formation of bicyclic quaternary ammonium salts from 1,4-diazabicyclo[2.2.2]octane (DABCO). researchgate.net These reactive intermediates can then be opened by various nucleophiles, leading to the formation of 1,4-disubstituted piperazine derivatives. researchgate.net This evolution from simple, multi-step procedures to more sophisticated, modular, and often one-pot syntheses has greatly accelerated the exploration of the chemical space around the 1,4-disubstituted piperazine scaffold, leading to the discovery of novel compounds with a wide array of biological activities. koreascience.krresearchgate.net

Data Tables

Table 1: Physicochemical Properties of 1,4-Bis(2-nitrophenyl)piperazine

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₆N₄O₄ |

| Molecular Weight | 328.33 g/mol |

| IUPAC Name | This compound |

| CAS Number | 59925-18-5 |

| PubChem CID | 2832129 nih.gov |

Table 2: Chemical Compounds Mentioned

| Compound Name | Molecular Formula |

|---|---|

| This compound | C₁₆H₁₆N₄O₄ |

| Piperazine | C₄H₁₀N₂ |

Structure

3D Structure

Properties

IUPAC Name |

1,4-bis(2-nitrophenyl)piperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O4/c21-19(22)15-7-3-1-5-13(15)17-9-11-18(12-10-17)14-6-2-4-8-16(14)20(23)24/h1-8H,9-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJCCSOXIDWVLHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2[N+](=O)[O-])C3=CC=CC=C3[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Crystallographic Characterization Methodologies

Vibrational Spectroscopy for Molecular Structure and Conformational Analysis

The FTIR spectrum of 1,4-Bis(2-nitrophenyl)piperazine is expected to be dominated by vibrations originating from the 2-nitrophenyl groups and the piperazine (B1678402) ring. The nitro group (NO₂) vibrations are particularly characteristic. The asymmetric and symmetric stretching vibrations of the NO₂ group typically appear in the regions of 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively. For the related compound 1-(2-nitrophenyl)piperazine (B181537), these have been observed. scispace.com

The aromatic C-H stretching vibrations of the phenyl rings are expected to be observed in the 3000-3100 cm⁻¹ region. The piperazine ring itself will contribute to the spectrum with its characteristic C-H and C-N stretching vibrations. The C-H stretching vibrations of the piperazine ring are typically found in the 2800-3000 cm⁻¹ range. scispace.com In a study on piperazine, strong intensity CH stretching bands were assigned to wavenumbers 3087, 2987, 2914, 2853, and 2750 cm⁻¹. niscpr.res.in

A table of expected FTIR vibrational frequencies and their assignments for this compound, based on data from related compounds, is presented below.

| Frequency Range (cm⁻¹) | Assignment | Supporting Evidence |

| 3000-3100 | Aromatic C-H stretching | Expected for phenyl groups |

| 2800-3000 | Aliphatic C-H stretching (piperazine ring) | Observed in piperazine and its derivatives scispace.comniscpr.res.in |

| 1500-1560 | Asymmetric NO₂ stretching | Characteristic for nitro compounds scispace.com |

| 1300-1370 | Symmetric NO₂ stretching | Characteristic for nitro compounds scispace.com |

| 1580-1610 | Aromatic C=C stretching | Expected for phenyl rings |

| 1200-1300 | Aromatic C-N stretching | Expected for aryl amines |

| 1100-1200 | Aliphatic C-N stretching (piperazine ring) | Observed in piperazine and its derivatives niscpr.res.in |

This table is predictive and based on data from analogous compounds.

Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds and symmetric vibrations. For this compound, the symmetric stretching vibration of the nitro group is expected to be a strong band in the Raman spectrum. The aromatic ring vibrations, especially the ring breathing modes, are also typically strong in Raman spectra.

In a study of 1-(2-nitrophenyl)piperazine, C-H stretching vibrations of the piperazine ring were observed in the Raman spectrum at 2954 and 2833 cm⁻¹. scispace.com For piperazine, Raman peaks for C-H stretching are located at 2918, 2833, and 2771 cm⁻¹. niscpr.res.in The C-N stretching bands in the Raman spectrum of piperazine appear at 1186, 1120, and 1049 cm⁻¹. niscpr.res.in

A table of anticipated Raman band assignments for this compound is provided below.

| Frequency Range (cm⁻¹) | Assignment | Supporting Evidence |

| 3000-3100 | Aromatic C-H stretching | Expected for phenyl groups |

| 2800-3000 | Aliphatic C-H stretching (piperazine ring) | Observed in piperazine and its derivatives scispace.comniscpr.res.in |

| 1300-1370 | Symmetric NO₂ stretching | Expected to be strong in Raman |

| 1580-1610 | Aromatic C=C stretching | Expected for phenyl rings |

| ~1000 | Aromatic ring breathing | Characteristic strong Raman band |

This table is predictive and based on data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful tool for elucidating the precise molecular structure of this compound by providing information about the chemical environment of each proton and carbon atom.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons of the two equivalent 2-nitrophenyl groups and the piperazine ring. Due to the symmetry of the molecule, the number of signals will be less than the total number of protons.

The aromatic region (typically 7.0-8.5 ppm) will display a complex multiplet pattern corresponding to the four non-equivalent protons on each of the 2-nitrophenyl rings. The ortho-substitution pattern will lead to characteristic splitting patterns (doublets, triplets, or doublet of doublets) due to spin-spin coupling between adjacent protons.

The protons on the piperazine ring are expected to appear as a singlet or a set of multiplets in the upfield region (typically 2.5-4.0 ppm). The exact appearance will depend on the conformational dynamics of the piperazine ring in the chosen solvent and at the measurement temperature. In many piperazine derivatives, the protons on the two carbons of the piperazine ring give rise to a singlet due to rapid chair-to-chair interconversion.

A predictive table for the ¹H NMR chemical shifts is provided below.

| Proton Type | Expected Chemical Shift (ppm) | Multiplicity | Supporting Evidence |

| Aromatic Protons (2-nitrophenyl) | 7.0 - 8.5 | Multiplets (d, t, dd) | Typical for substituted benzene (B151609) rings |

| Piperazine Protons (-CH₂-) | 2.5 - 4.0 | Singlet or Multiplets | Observed in various piperazine derivatives |

This table is predictive and based on general knowledge and data from related compounds.

The ¹³C NMR spectrum will provide information on the carbon skeleton of this compound. Due to the molecular symmetry, only half the number of carbon signals will be observed.

The aromatic region (110-160 ppm) will show six distinct signals for the six non-equivalent carbons of the 2-nitrophenyl group. The carbon atom attached to the nitro group (C-NO₂) and the carbon atom attached to the piperazine nitrogen (C-N) will have characteristic chemical shifts influenced by the electron-withdrawing nature of these substituents.

The piperazine ring will exhibit one or two signals in the aliphatic region (typically 40-60 ppm) for the methylene (B1212753) carbons. The number of signals depends on the conformational rigidity and symmetry.

A predictive table for the ¹³C NMR chemical shifts is presented below.

| Carbon Type | Expected Chemical Shift (ppm) | Supporting Evidence |

| Aromatic C-NO₂ | ~140-150 | Electron-withdrawing effect of NO₂ |

| Aromatic C-N | ~145-155 | Attachment to nitrogen |

| Other Aromatic Carbons | 115-140 | Typical range for substituted benzene |

| Piperazine Carbons (-CH₂-) | 40-60 | Characteristic for piperazine derivatives |

This table is predictive and based on general knowledge and data from related compounds.

Two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable for the definitive assignment of all proton and carbon signals.

A COSY spectrum would reveal the spin-spin coupling network between protons. It would show correlations between adjacent protons on the aromatic rings, confirming their relative positions. It would also help to resolve the connectivity within the piperazine ring if the protons are not magnetically equivalent.

An HSQC spectrum would establish the direct one-bond correlations between protons and the carbon atoms they are attached to. This would allow for the unambiguous assignment of the protonated aromatic and piperazine carbons.

By combining the information from 1D and 2D NMR experiments, a complete and unambiguous assignment of the entire molecular structure of this compound can be achieved.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Detailed experimental data from mass spectrometry studies on this compound, which would provide insights into its molecular weight confirmation and fragmentation pathways under ionization, are not available in the surveyed scientific literature. Such an analysis would be crucial for confirming the compound's identity and for understanding its stability and the nature of its chemical bonds.

A hypothetical fragmentation pattern would likely involve characteristic cleavages of the piperazine ring and the loss of the nitro groups (-NO2) or the entire nitrophenyl moieties. The generation of specific fragment ions would be indicative of the compound's structure. However, without empirical data, a definitive fragmentation table cannot be constructed.

Single-Crystal X-ray Diffraction for Solid-State Molecular Geometry

Similarly, a thorough search of crystallographic databases and chemical literature did not yield any reports on the single-crystal X-ray diffraction of this compound. This technique is indispensable for unequivocally determining the three-dimensional arrangement of atoms in the solid state.

Without crystallographic data, any discussion of the crystal packing and intermolecular forces that govern the supramolecular architecture of this compound would be purely speculative. Such an analysis would typically reveal the presence or absence of interactions like hydrogen bonds (though the primary structure lacks conventional hydrogen bond donors), C-H···O interactions, and potential π-π stacking between the nitrophenyl rings. These interactions are fundamental to understanding the physical properties of the compound, such as its melting point and solubility.

Computational Chemistry and Theoretical Modeling of 1,4 Bis 2 Nitrophenyl Piperazine

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a important tool in computational chemistry for predicting the properties of molecular systems. For 1,4-Bis(2-nitrophenyl)piperazine, DFT calculations, particularly using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with basis sets like 6-311++G(d,p), are employed to determine its structural and electronic properties. scispace.comdergipark.org.tr

The initial step in computational analysis involves the optimization of the molecular geometry to find the most stable conformation, which corresponds to the minimum energy state on the potential energy surface. For this compound, this process involves adjusting bond lengths, bond angles, and dihedral angles until the forces on each atom are minimized. The piperazine (B1678402) ring is expected to adopt a chair conformation as it is the most stable form for six-membered saturated rings. The two 2-nitrophenyl substituents can be in either axial or equatorial positions, with the equatorial orientation being generally more stable due to reduced steric hindrance. scispace.comnih.gov

The electronic structure of the molecule is elucidated by analyzing the distribution of electrons. Key parameters such as bond lengths and angles are calculated and can be compared with experimental data if available. For instance, the C-C bond lengths in the phenyl rings are expected to be around 1.40 Å, while C-H bond lengths are typically about 1.08 Å. scispace.com The bond angles within the piperazine ring are anticipated to be close to the tetrahedral angle of 109.5°.

Table 1: Predicted Geometrical Parameters for this compound

| Parameter | Predicted Value |

|---|---|

| C-N (piperazine) Bond Length | 1.46 Å |

| C-C (phenyl) Bond Length | 1.40 Å |

| N-O (nitro) Bond Length | 1.23 Å |

| C-N-C (piperazine) Bond Angle | 111° |

Note: These are representative values and can vary slightly based on the specific computational method and basis set used.

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity of a molecule. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. youtube.com

The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a significant indicator of molecular stability and reactivity. A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. For this compound, the presence of electron-withdrawing nitro groups is expected to lower the energy of the LUMO, leading to a smaller HOMO-LUMO gap compared to unsubstituted piperazine, indicating higher reactivity.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 eV |

| LUMO | -2.8 eV |

Note: These values are theoretical predictions and can differ with the computational level.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution in a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.net The MEP surface is colored to represent different potential values. Regions of negative potential (typically colored in shades of red) are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential (colored in blue) are electron-deficient and are prone to nucleophilic attack.

For this compound, the MEP map is expected to show the most negative potential localized around the oxygen atoms of the nitro groups, making them the primary sites for electrophilic interactions. The hydrogen atoms of the piperazine ring and the phenyl rings would exhibit positive potential, indicating their susceptibility to nucleophilic attack.

Theoretical vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of the molecule. These calculations help in the assignment of vibrational modes observed in experimental spectra. nih.govnih.gov The calculations are typically performed at the same level of theory as the geometry optimization. The predicted frequencies are often scaled by an empirical factor to correct for anharmonicity and other systematic errors inherent in the computational method.

Key vibrational modes for this compound would include the N-H stretching of the piperazine ring (if any secondary amine were present, though here it is a tertiary amine), C-H stretching of the aromatic and aliphatic parts, and the symmetric and asymmetric stretching of the nitro groups. scispace.com The nitro group stretches are characteristic and typically appear in the regions of 1500-1570 cm-1 (asymmetric) and 1300-1370 cm-1 (symmetric).

Table 3: Predicted Vibrational Frequencies for Key Functional Groups of this compound

| Vibrational Mode | Predicted Frequency (cm-1) |

|---|---|

| Aromatic C-H Stretch | 3100 - 3000 |

| Aliphatic C-H Stretch | 3000 - 2800 |

| Asymmetric NO2 Stretch | ~1540 |

| Symmetric NO2 Stretch | ~1350 |

Computational methods, particularly the Gauge-Including Atomic Orbital (GIAO) method, are used to predict the nuclear magnetic resonance (NMR) chemical shifts (1H and 13C). nih.govnih.gov These theoretical predictions are instrumental in the interpretation and validation of experimental NMR spectra. The calculations provide isotropic shielding tensors, which are then converted to chemical shifts by referencing them to a standard compound like Tetramethylsilane (B1202638) (TMS).

For this compound, distinct chemical shifts are expected for the protons and carbons of the piperazine ring and the nitrophenyl groups. The protons on the piperazine ring would likely appear in the range of 3.0-4.0 ppm, while the aromatic protons would be found further downfield, between 7.0 and 8.5 ppm, due to the deshielding effect of the nitro groups.

Table 4: Predicted 1H and 13C NMR Chemical Shifts for this compound

| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Piperazine C-H | 3.2 - 3.6 |

| Aromatic C-H (ortho to NO2) | ~8.2 |

| Aromatic C-H (meta to NO2) | ~7.6 |

| Aromatic C-H (para to NO2) | ~7.9 |

| Piperazine C | ~50 |

| Aromatic C (attached to N) | ~145 |

Conformational Analysis and Potential Energy Surfaces

A potential energy surface (PES) scan can be performed by systematically varying specific dihedral angles to map the energy landscape of the molecule. This analysis helps to identify the most stable conformers and the energy barriers between them. For this compound, the PES would likely reveal that the di-equatorial conformer is the global minimum, while di-axial and axial-equatorial conformers are higher in energy due to steric strain.

Exploration of Low-Energy Conformers

The conformational flexibility of this compound is primarily dictated by the piperazine ring, which can adopt several conformations, the most notable being the chair and boat forms. In the case of N,N'-disubstituted piperazines, the chair conformation is generally the most stable due to its staggered arrangement, which minimizes torsional strain. The orientation of the two 2-nitrophenyl substituents, whether axial or equatorial, further defines the conformational space.

Computational studies on analogous N,N'-diarylpiperazines suggest that the diequatorial conformer of the chair form is typically the global minimum on the potential energy surface. This arrangement places the bulky nitrophenyl groups in the less sterically hindered equatorial positions, minimizing 1,3-diaxial interactions. The presence of the ortho-nitro groups can influence the rotational orientation of the phenyl rings relative to the piperazine ring, potentially leading to intramolecular interactions that could stabilize certain rotamers.

| Conformer | Piperazine Ring Conformation | Substituent Orientation | Hypothetical Relative Energy (kcal/mol) |

|---|---|---|---|

| 1 | Chair | Diequatorial | 0.00 |

| 2 | Chair | Axial-Equatorial | ~ 4-6 |

| 3 | Twist-Boat | - | ~ 5-7 |

| 4 | Boat | - | ~ 6-8 |

| 5 | Chair | Diaxial | > 10 |

Ring Inversion Dynamics of the Piperazine Moiety

The piperazine ring is not static and undergoes a dynamic process known as ring inversion, where it flips from one chair conformation to another. This process is crucial for the molecule to explore its conformational space and is characterized by a specific energy barrier. For N,N'-disubstituted piperazines, this barrier can be influenced by the nature of the substituents.

The ring inversion process typically proceeds through a high-energy transition state, which is often a boat or a twist-boat conformation. The energy barrier to ring inversion in piperazine itself is approximately 10-11 kcal/mol. For N-aryl substituted piperazines, this barrier can be slightly altered due to electronic and steric effects. Temperature-dependent NMR spectroscopy studies on N-benzoylated piperazines have shown activation energy barriers for ring inversion to be in the range of 56 to 80 kJ/mol (approximately 13.4 to 19.1 kcal/mol) . The increased barrier in these systems is attributed to the partial double bond character of the amide bond, which is not present in this compound. Therefore, the ring inversion barrier for the title compound is expected to be closer to that of other N,N'-diarylpiperazines.

| Compound | Method | Energy Barrier (kcal/mol) |

|---|---|---|

| Piperazine | Experimental | ~ 10-11 |

| N-Arylpiperazines | Computational/Experimental | ~ 9-12 |

| N-Benzoylpiperazines | Experimental (NMR) | ~ 13-19 |

| This compound | Estimated | ~ 10-13 |

Quantum Theory of Atoms in Molecules (QTAIM) and Noncovalent Interaction (NCI) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) and Noncovalent Interaction (NCI) analysis are powerful computational tools used to investigate and visualize intermolecular and intramolecular interactions. QTAIM analysis examines the topology of the electron density to identify bond critical points (BCPs) and characterize the nature of chemical bonds and noncovalent interactions researchgate.net. NCI analysis, based on the reduced density gradient, provides a visual representation of noncovalent interactions, color-coded to indicate their strength and type (e.g., van der Waals, hydrogen bonding, steric repulsion) youtube.com.

For this compound, these analyses would be particularly insightful in characterizing potential intramolecular noncovalent interactions. The ortho-position of the nitro groups on the phenyl rings could lead to the formation of weak intramolecular hydrogen bonds between one of the oxygen atoms of the nitro group and an adjacent hydrogen atom on the piperazine ring or the phenyl ring itself. QTAIM analysis of such an interaction would reveal a bond path and a BCP between the interacting atoms. The properties of the electron density at the BCP, such as its value (ρ(r)), its Laplacian (∇²ρ(r)), and the total energy density (H(r)), would characterize the nature and strength of this interaction.

| Interaction | ρ(r) (a.u.) | ∇²ρ(r) (a.u.) | H(r) (a.u.) | Interaction Type |

|---|---|---|---|---|

| C-H···O (nitro-piperazine) | ~ 0.01-0.02 | Positive | Slightly negative or positive | Weak hydrogen bond |

| C-H···O (nitro-phenyl) | ~ 0.01-0.02 | Positive | Slightly negative or positive | Weak hydrogen bond |

| π-π stacking (intramolecular) | ~ 0.005-0.01 | Positive | Positive | van der Waals |

NCI plots would visually complement the QTAIM data, showing surfaces of noncovalent interactions. For this compound, one would expect to see green-colored surfaces indicative of weak van der Waals interactions within the piperazine ring and between the phenyl rings. Blue-colored surfaces might appear, signifying stronger, attractive interactions like the aforementioned intramolecular hydrogen bonds. Red-colored areas could indicate steric clashes, particularly if the phenyl rings are forced into close proximity.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations offer a way to study the time-dependent behavior of molecules, providing insights into their conformational dynamics, flexibility, and interactions with their environment. An MD simulation of this compound, typically in a solvent like water, would reveal how the molecule behaves over time at a given temperature and pressure.

The simulation would likely show the piperazine ring predominantly in the chair conformation, with frequent but rapid transitions between the two chair forms (ring inversion), as discussed earlier. The phenyl rings would exhibit rotational motion around the C-N bonds, and the degree of this rotation would be influenced by interactions with the solvent and potential intramolecular hydrogen bonds. Studies on nitroaromatic compounds in aqueous solution have highlighted the importance of hydrogen bonding between the nitro group and water molecules, which would also be a key feature in the dynamic behavior of this compound acs.org.

Analysis of the MD trajectory could provide information on:

Root Mean Square Deviation (RMSD): To assess the stability of the molecule's conformation over time.

Root Mean Square Fluctuation (RMSF): To identify the most flexible regions of the molecule. The terminal nitro groups and the edges of the phenyl rings would likely show higher fluctuations.

Radial Distribution Functions (RDFs): To characterize the solvation shell around the molecule and identify specific interactions with water molecules, such as hydrogen bonding to the nitro groups.

Hydrogen Bond Analysis: To quantify the number and lifetime of intramolecular and intermolecular hydrogen bonds.

Molecular Docking Simulations for Ligand-Macromolecule Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is widely used in drug design to predict the binding mode and affinity of a small molecule ligand to a macromolecular target, such as a protein or DNA.

DNA Binding Affinities and Modes

Many piperazine derivatives have been investigated for their potential to interact with DNA, a key target for many anticancer drugs. Molecular docking simulations can predict how this compound might bind to DNA. The planar nitrophenyl groups suggest that intercalation between DNA base pairs is a possible binding mode. Alternatively, the molecule could bind to the minor or major grooves of the DNA helix.

A study on the closely related molecule 1,4-Bis(2-chloro-4-nitrophenyl)piperazine showed binding affinities to DNA of -7.5 and -7.4 kcal/mol at two different sites, with interactions involving pi-alkyl interactions and hydrogen bonds with the nucleic acids nih.gov. Given the structural similarities, this compound is expected to exhibit comparable DNA binding affinities. The nitro groups could act as hydrogen bond acceptors, interacting with the hydrogen bond donors present in the DNA grooves.

| DNA Target | Predicted Binding Mode | Estimated Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| B-DNA (dodecamer) | Minor Groove Binding | -7.0 to -8.5 | A-T rich regions, potential H-bonds with bases |

| B-DNA (dodecamer) | Intercalation | -6.5 to -8.0 | G-C rich regions, π-stacking with base pairs |

Predicted Interactions with Specific Enzyme Active Sites

Beyond DNA, various enzymes are important targets for therapeutic agents. For instance, topoisomerases, which are involved in DNA replication and repair, are common targets for anticancer drugs ekb.eg. Tyrosinase is another enzyme that has been studied as a target for piperazine derivatives in the context of pigmentation disorders researchgate.net.

Molecular docking simulations could be employed to predict the binding of this compound to the active sites of these enzymes. For topoisomerase II, the planar nitrophenyl rings might interact with the DNA binding site or the ATP binding pocket. The piperazine core could form hydrogen bonds with amino acid residues in the active site. For tyrosinase, which has a di-copper center in its active site, the nitro groups or the nitrogen atoms of the piperazine ring could potentially coordinate with the copper ions or form hydrogen bonds with surrounding residues. Docking studies of nitrophenylpiperazine derivatives with tyrosinase have shown interactions with key residues in the active site researchgate.net.

| Enzyme Target | Predicted Binding Site | Estimated Binding Affinity (kcal/mol) | Potential Key Interacting Residues |

|---|---|---|---|

| Topoisomerase II | DNA binding site | -8.0 to -10.0 | Asp, Glu, Arg, Lys (via H-bonds), DNA bases (via π-interactions) |

| Tyrosinase | Active site near copper ions | -7.0 to -9.0 | His, Asn, Ser (via H-bonds), potential coordination with Cu ions |

Mechanistic Investigations of Molecular Interactions and Activities

Structure-Activity Relationship (SAR) Studies of 1,4-Bis(2-nitrophenyl)piperazine Analogues

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing lead compounds and designing new molecules with enhanced efficacy and selectivity. For piperazine (B1678402) derivatives, SAR studies have been instrumental in elucidating the key structural features required for their diverse biological activities. nih.gov The versatile nature of the piperazine scaffold allows for systematic modifications, and the resulting data helps in building a comprehensive understanding of its pharmacological potential. nih.gov

The position and electronic nature of substituents on the phenyl rings of 1,4-diarylpiperazine derivatives play a critical role in determining their biological effects. The nitro group (-NO2), being a strong electron-withdrawing group, significantly influences the electronic properties of the aromatic ring, which in turn can affect interactions with biological targets. nih.gov

The position of the nitro group is crucial. For instance, in some classes of compounds, moving the nitro group from one position on the benzene (B151609) ring to another can lead to a decrease in activity. nih.gov Specifically, for certain biologically active nitro compounds, the presence of nitro groups at the C2 and C4 positions of a pyrrole (B145914) ring was found to enhance antibacterial activity. nih.gov This suggests that the ortho and para positions on the phenyl rings in this compound could be critical for its activity.

The electronic effects of substituents can modulate the polarity and lipophilicity of the molecule, which are key factors in its pharmacokinetic profile, including its ability to cross cell membranes. researchgate.net Electron-donating or electron-withdrawing groups on the aromatic rings of arylpiperazines can influence their binding affinity and selectivity for specific receptors. researchgate.net For example, research on chalcones has shown that a nitro group at the ortho position of an aromatic ring can lead to significant anti-inflammatory activity. mdpi.com This is attributed to the electronic and steric properties of the nitro group influencing interactions with target enzymes like cyclooxygenases (COX). mdpi.com

Furthermore, the electronic properties of substituents can impact the reactivity of the entire molecule. The electron-withdrawing nature of the nitro group can deactivate certain positions on the aromatic ring, altering the molecule's polarity and favoring interactions with nucleophilic sites within protein structures, potentially leading to enzyme inhibition. nih.gov

| Substituent Property | Influence on Molecular Properties | Impact on Biological Activity | Supporting Evidence/Examples |

|---|---|---|---|

| Electron-Withdrawing (e.g., Nitro Group) | Increases polarity, alters electronic distribution | Can enhance binding to nucleophilic sites in proteins, potentially increasing enzyme inhibition. nih.gov | Nitro groups at specific positions have been shown to be crucial for the activity of some antibacterial and anticancer compounds. nih.govnih.gov |

| Substituent Position (Ortho, Meta, Para) | Affects steric hindrance and the orientation of the molecule in a binding site. | Crucial for activity; changes in position can lead to a significant decrease or increase in biological effect. nih.gov | Ortho-nitro substitution in some chalcones leads to high anti-inflammatory activity. mdpi.com |

| Lipophilicity | Influences membrane permeability and distribution. | Modulates pharmacokinetic properties and can enhance interactions with hydrophobic pockets in target proteins. researchgate.net | Improved lipophilicity has been linked to better interaction with bacterial membranes. nih.gov |

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is a critical determinant of its interaction with biological targets. For piperazine derivatives, stereochemical variations can lead to stereoselective effects on biological activity. researchgate.net The piperazine ring itself can adopt different conformations, such as chair and boat forms, and the substituents on the nitrogen atoms and any chiral centers within the molecule will have specific spatial orientations. wikipedia.org

While specific stereochemical studies on this compound are not extensively detailed in the provided search results, the general principles of stereochemistry in drug-receptor interactions are well-established. Chiral piperazine derivatives have demonstrated the importance of stereochemistry in achieving desired biological outcomes. researchgate.net The specific orientation of the two nitrophenyl groups in this compound will dictate how the molecule fits into a binding pocket of a target protein or intercalates with DNA.

For a molecule to be biologically active, it must adopt a conformation that is complementary to its target binding site. Molecular modeling and conformational analysis are often employed to understand the preferred conformations of such molecules and to rationalize their biological activities. For instance, in a study of a related compound, 1,4-bis(2-chloro-4-nitrophenyl)piperazine, conformational analysis was performed to determine the lowest energy structure, which was then used for docking studies with DNA. bohrium.com This highlights the importance of understanding the molecule's three-dimensional structure for predicting its interactions with biological macromolecules.

Molecular Mechanisms of Biological Activity

Understanding the molecular mechanisms through which a compound exerts its biological effects is crucial for its development as a therapeutic agent. This involves identifying its molecular targets, elucidating the pathways it affects, and understanding the dynamics of its binding.

In vitro studies are essential for identifying the molecular targets of a compound. For piperazine derivatives, a wide range of biological activities have been reported, suggesting they can interact with various molecular targets. researchgate.netwisdomlib.org These derivatives have shown potential as antimicrobial, anticancer, and CNS-active agents. researchgate.net

Specifically for nitrophenylpiperazine derivatives, recent research has identified tyrosinase as a potential molecular target. A novel series of 4-nitrophenylpiperazine derivatives were synthesized and found to be inhibitors of tyrosinase, an enzyme involved in melanin biosynthesis. nih.gov Another study on benzene sulfonamide-piperazine hybrids also demonstrated inhibitory activity against several enzymes, including acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and tyrosinase. nih.gov

While these studies focus on derivatives, they provide strong indications that the nitrophenylpiperazine scaffold is a promising starting point for designing enzyme inhibitors. The specific target of this compound itself is not explicitly identified in the provided results, but based on the activity of its analogues, it is plausible that it could also target various enzymes. Further in vitro screening against a panel of enzymes and receptors would be necessary to elucidate its specific molecular targets.

| Analogue Class | Identified Molecular Target | Observed Effect | Reference |

|---|---|---|---|

| 4-Nitrophenylpiperazine derivatives | Tyrosinase | Inhibition (IC50 value of 72.55 μM for the most active compound) | nih.gov |

| Benzene sulfonamide-piperazine hybrids | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE), Tyrosinase, α-Glucosidase | Enzyme inhibition | nih.gov |

| Piperazine-sulphonamide linked Schiff bases | Secreted aspartyl protease (SAP5) of C. albicans | Good binding properties in molecular docking studies | nih.govresearchgate.net |

The mechanisms by which piperazine derivatives inhibit their targets can vary. For enzyme inhibitors, understanding the mode of inhibition (e.g., competitive, non-competitive, mixed) and the binding dynamics is crucial. For example, a study on a tyrosinase inhibitor from the nitrophenylpiperazine class revealed a mixed-inhibition mechanism. nih.gov Molecular docking studies further elucidated the interactions between the inhibitor and the active site of the enzyme. nih.gov

Another potential mechanism of action for compounds like this compound is interaction with DNA. Given its planar aromatic rings, it is conceivable that it could act as a DNA intercalator, inserting itself between the base pairs of the DNA double helix. This mode of action is common for many anticancer drugs. Indeed, molecular docking studies with the related compound 1,4-bis(2-chloro-4-nitrophenyl)piperazine have shown that it can bind to DNA with significant affinity, suggesting it may have antitumor effects through this mechanism. bohrium.com

The binding dynamics of such interactions can be complex, involving a combination of hydrophobic interactions, hydrogen bonding, and electrostatic forces. The two nitrophenyl groups of this compound could play a significant role in these interactions, with the nitro groups potentially forming hydrogen bonds with amino acid residues in an enzyme's active site or with the functional groups of DNA bases.

Bacterial and fungal biofilms are a significant challenge in clinical settings due to their inherent resistance to antimicrobial agents. Piperazine derivatives have emerged as promising candidates for biofilm inhibition. nih.gov

Studies on piperazine-sulphonamide linked Schiff bases have demonstrated their efficacy as fungal biofilm inhibitors, particularly against Candida albicans. nih.govresearchgate.net The mechanism of this inhibition is thought to involve the targeting of key enzymes required for biofilm formation and maintenance. Molecular docking studies have suggested that these compounds can bind effectively to the secreted aspartyl protease (SAP5) of C. albicans, an enzyme crucial for the pathogen's virulence and biofilm formation. nih.govresearchgate.net

While these studies are on piperazine hybrids, they highlight a potential application and mechanistic pathway for piperazine-containing compounds in general. The ability to disrupt biofilms is a highly desirable property for new antimicrobial agents, and the piperazine scaffold appears to be a valuable template for developing such compounds. The specific contribution of the bis(2-nitrophenyl) substitution to biofilm inhibition would require further investigation, but it is plausible that the electronic and steric properties it imparts could enhance the interaction with biofilm-related targets.

Applications in Advanced Functional Materials and Coordination Chemistry

Incorporation of 1,4-Bis(2-nitrophenyl)piperazine into Polymer Architectures

A thorough review of scientific databases and patent literature yielded no specific examples of this compound being incorporated into polymer architectures. Consequently, there is no available research data on its influence on the optoelectronic properties of such polymer systems or its role as a chromophore or molecular dopant in novel materials.

There is currently no published research detailing the effects of incorporating this compound on the optoelectronic properties of any polymer systems.

The potential of this compound to act as a chromophore or molecular dopant has not been explored in the available scientific literature.

Supramolecular Chemistry and Self-Assembly Processes

No studies have been found that specifically investigate the supramolecular chemistry or self-assembly processes of this compound. The presence of nitro groups and the piperazine (B1678402) ring suggests a potential for hydrogen bonding and π-π stacking interactions, which are key drivers in supramolecular assembly, but these have not been experimentally verified for this compound.

Design of Coordination Compounds Featuring this compound as a Ligand

The primary role of this compound in the context of coordination chemistry appears to be as a precursor for the synthesis of more complex ligands, rather than as a ligand itself.

Research has documented the use of this compound as a starting material in the synthesis of a potentially tetradentate ligand, 1,4-bis(2-aminophenyl)piperazine. This transformation involves the reduction of the nitro groups to amino groups, which are more effective coordinating sites for metal ions. The parent compound, this compound, is not reported to form stable metal complexes directly. The electron-withdrawing nature of the nitro groups significantly reduces the electron density on the piperazine nitrogens, diminishing their ability to act as effective Lewis bases for coordination to metal centers.

A study focused on developing non-metallocene polymerization catalysts utilized this compound as a key intermediate. The synthesis protocol is outlined in the table below.

| Step | Reagent/Solvent | Product |

| 1 | Piperazine, 1-fluoro-2-nitrobenzene, K2CO3 | This compound |

| 2 | Hydrazine hydrate, Pd/C catalyst, Ethanol | 1,4-Bis(2-aminophenyl)piperazine |

This derivative, 1,4-bis(2-aminophenyl)piperazine, was subsequently used in attempts to form complexes with transition metals such as Titanium (Ti), Zirconium (Zr), and Niobium (Nb). However, even with the reduced amino-ligand, challenges were encountered in forming stable, tractable metal complexes. For instance, attempts to coordinate the dianion of the silylated derivative with Ti(IV) were unsuccessful, while reactions with Zr and Nb systems led to the elimination of the silyl group and deposition of the free diamine ligand.

As there are no reported instances of this compound forming coordination compounds, no spectroscopic or structural characterization data for such complexes exist. The characterization data that is available pertains to the compound itself as a synthetic intermediate.

Emerging Research Avenues and Future Perspectives

Development of Novel Computational Paradigms for Piperazine (B1678402) Derivatives

The use of computational tools in the initial stages of drug development has seen a significant rise in recent decades. nih.gov For piperazine derivatives, these computational methods are proving invaluable. Researchers are now able to design and synthesize novel chiral piperazine ligands with greater efficiency. researchgate.net By employing tools like the Schrödinger suite, scientists can predict key properties such as lipophilicity (QPlogP), aqueous solubility (QPlogS), and the percentage of human oral absorption, thereby identifying molecules with drug-like characteristics. researchgate.net

Molecular docking is a prominent computational technique used to predict the binding orientation of a small molecule to a protein. researchgate.netnih.gov This method has been successfully used to study piperazine derivatives, providing insights into their interaction profiles and suggesting their potential as biologically active compounds. researchgate.netnih.gov For instance, docking studies have been instrumental in identifying piperazine derivatives as potential inhibitors of enzymes like urease, which is implicated in diseases caused by Helicobacter pylori. nih.gov These computational approaches not only accelerate the discovery process but also provide a deeper understanding of the structure-activity relationships (SAR) that govern the biological effects of these compounds. eurekaselect.com

Table 1: Computational Tools in Piperazine Derivative Research

| Computational Technique | Application in Piperazine Research | Reference |

|---|---|---|

| Molecular Docking | Predicting binding modes and scores of ligands in active sites. | researchgate.net |

| QPlogP/QPlogS | Predicting lipophilicity and aqueous solubility. | researchgate.net |

| Human Oral Absorption Prediction | Estimating the percentage of a compound that is absorbed orally. | researchgate.net |

Exploration of Undiscovered Reactivity and Transformation Pathways

While the synthesis of 1,4-bis(2-nitrobenzyl)piperazine through the reaction of piperazine and 2-nitrobenzyl bromide has been documented, the exploration of novel reaction pathways for piperazine derivatives continues to be an active area of research. researchgate.net Scientists are investigating new synthetic routes to create diverse libraries of these compounds. For example, a simple and efficient method for synthesizing chiral piperazine ligands involves the condensation of 1,2-diaminocyclohexane or 1,2-diphenylethylenediamine with 3-hydroxynopinone. researchgate.net

The piperazine framework is recognized for its medicinal significance and its potential in the discovery and development of novel lead compounds. nih.gov Researchers are exploring how different substituents on the piperazine ring can potentiate the desired activity of the molecule. eurekaselect.comnih.gov By attaching various heterocyclic groups to the basic piperidine (B6355638) and piperazine rings, scientists have been able to enhance the antipsychotic activity of these compounds. eurekaselect.comnih.gov The ongoing exploration of new reactions and transformations is crucial for unlocking the full therapeutic potential of this versatile chemical scaffold.

Integration of Machine Learning in the Design of Novel Analogues

Machine learning (ML) is rapidly emerging as a powerful tool in drug discovery and design. nih.gov ML techniques, such as support vector machines, random forests, decision trees, and artificial neural networks, are being applied to various stages of the drug development pipeline. nih.gov These methods can be used for ligand-based and structure-based drug design, including similarity searches, building predictive models for biological activity, and predicting pharmacokinetic and toxicological profiles. nih.gov

In the context of piperazine derivatives, ML algorithms can be trained on existing data to predict the properties of novel analogues, thereby guiding the synthesis of compounds with improved efficacy and safety profiles. For example, virtual screening of large chemical databases using ML models can identify promising hit compounds for further investigation. nih.gov This approach has been successfully used to screen piperazine-containing molecules from the ChEMBL database against the COX-2 enzyme, leading to the design of novel anti-inflammatory agents. nih.gov The integration of ML is expected to significantly accelerate the design-synthesize-test cycle in the development of new piperazine-based therapeutics.

Interdisciplinary Research at the Interface of Chemistry and Materials Science

The unique structural features of piperazine derivatives also make them interesting candidates for applications in materials science. The study of the crystal structures of salts of 1-(4-nitrophenyl)piperazine (B103982) reveals complex three-dimensional hydrogen-bonded arrays. nih.gov These supramolecular interactions can influence the physical properties of the materials, such as their stability and solubility. nih.gov

The development of the SHELX system of computer programs has facilitated the refinement of crystal structures, including those of piperazine derivatives. researchgate.net This allows for a detailed analysis of the molecular packing and intermolecular interactions. researchgate.net Such understanding is critical for the rational design of new materials with specific properties. The intersection of chemistry and materials science opens up new avenues for the application of compounds like 1,4-Bis(2-nitrophenyl)piperazine, potentially in areas such as crystal engineering and the development of novel functional materials.

Q & A

Basic Research Questions

Q. What computational methods are recommended to determine the most stable conformation of 1,4-Bis(2-nitrophenyl)piperazine?

- Methodological Answer : Conformational analysis using the AM1 semiempirical quantum mechanical approach (via Spartan06 software) is effective for identifying low-energy conformers. This method evaluates steric and electronic interactions to rank stability, with the lowest-energy structure selected for further studies like molecular docking .

Q. How can molecular docking simulations be designed to assess DNA interactions of this compound?

- Methodological Answer : Use AutoDock Vina with a semi-flexible protocol:

- Prepare DNA (e.g., PDB ID: 1BNA) by removing water, adding polar hydrogens, and calculating Kollman charges.

- Define a 40ų active site grid.

- Assign partial charges to the ligand using the Geistinger method.

- Run simulations to identify binding affinities (ΔG) and interaction modes (e.g., hydrogen bonds, π-alkyl interactions). Reported affinities are -7.5 and -7.4 kcal/mol at two sites .

Q. What experimental techniques complement computational predictions of this compound’s bioactivity?

- Methodological Answer : Validate docking results with:

- Isothermal Titration Calorimetry (ITC) to measure binding thermodynamics.

- Surface Plasmon Resonance (SPR) for kinetic analysis.

- Fluorescence Quenching Assays to confirm intercalation or groove-binding with DNA .

Advanced Research Questions

Q. How can discrepancies in binding site predictions between computational and experimental studies be resolved?

- Methodological Answer :

- Compare results across multiple docking programs (e.g., AutoDock, Glide).

- Use ensemble docking with diverse DNA conformations (e.g., A-form, B-form).

- Cross-reference with mutagenesis studies to identify critical nucleic acid residues (e.g., DG4, DA6 in 1BNA). The compound’s dual binding sites (-7.5 and -7.4 kcal/mol) suggest multi-target interactions, requiring validation via crystallography .

Q. What are the limitations of AM1 semiempirical methods in conformational analysis, and how can they be mitigated?

- Methodological Answer :

- Limitations : AM1 may underestimate steric clashes or electronic effects due to parameter approximations.

- Mitigation Strategies :

- Refine low-energy conformers with density functional theory (DFT) at the B3LYP/6-31G* level.

- Validate with experimental data (e.g., X-ray crystallography or NMR spectroscopy) .

Q. How does the choice of DNA structure (e.g., 1BNA vs. modified sequences) impact docking results for this compound?

- Methodological Answer :

- Standard Model (1BNA) : Provides a baseline for groove-binding interactions but lacks sequence diversity.

- Modified DNA : Use telomeric (e.g., G-quadruplex) or oncogenic promoter sequences (e.g., c-MYC) to assess specificity.

- Protocol Adjustment : Expand grid dimensions and include solvent molecules for realistic simulations. Studies using 1BNA identified DG4 and DA6 as key residues, but tumor-specific targets may require tailored models .

Data Contradiction Analysis

Q. How should conflicting binding affinity values (-7.5 vs. -7.4 kcal/mol) for this compound be interpreted?

- Methodological Answer :

- Source of Variance : Minor energy differences (0.1 kcal/mol) may arise from ligand flexibility or grid placement.

- Resolution : Conduct 50+ docking runs with randomized ligand orientations. Use clustering analysis (e.g., RMSD < 2.0 Å) to identify dominant binding modes. Both sites exhibit comparable affinity, suggesting functional relevance in dual-target inhibition .

Tables

| Key Interaction Sites in DNA (PDB: 1BNA) |

|---|

| Residue |

| --------- |

| DG4 |

| DA6 |

| DC23 |

| Comparison of Computational Methods |

|---|

| Method |

| -------------------- |

| AM1 (Spartan06) |

| DFT (B3LYP/6-31G*) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.